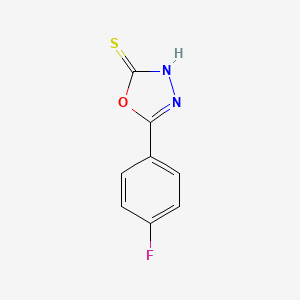

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMWJXQWLNRDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942482 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203268-64-8, 41421-13-0 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203268-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-oxadiazole scaffold, including potential anticancer, antimicrobial, and anti-inflammatory properties. This document details the synthetic protocol, physicochemical properties, and spectral characterization of the title compound. Furthermore, a plausible biological signaling pathway is presented, highlighting its potential mechanism of action as an anticancer agent. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] The incorporation of a thiol group at the 2-position and a fluorophenyl moiety at the 5-position can significantly influence the compound's physicochemical properties and biological activity. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and membrane permeability. This guide outlines a standard and reproducible method for the synthesis of this compound and provides a thorough summary of its characterization.

Synthesis of this compound

The synthesis of the title compound is a two-step process, commencing with the formation of 4-fluorobenzohydrazide from the corresponding ester, followed by cyclization with carbon disulfide in an alkaline medium.

Experimental Protocol

Step 1: Synthesis of 4-Fluorobenzohydrazide

-

To a solution of methyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with cold diethyl ether to obtain pure 4-fluorobenzohydrazide.

Step 2: Synthesis of this compound

-

Dissolve 4-fluorobenzohydrazide (1 equivalent) and potassium hydroxide (1.5 equivalents) in absolute ethanol.

-

To this solution, add carbon disulfide (2 equivalents) dropwise while stirring.

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and reduce the solvent volume by evaporation.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to yield pure this compound.[3]

Synthesis Workflow

Physicochemical and Spectral Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. The expected data are summarized below.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₈H₅FN₂OS | [4] |

| Molecular Weight | 196.2 g/mol | [4] |

| Appearance | Off-white amorphous powder | [4] |

| Melting Point | 200-208 °C | [4] |

| Boiling Point | 242.7 °C at 760 mmHg | [5] |

| Density | 1.48 g/cm³ | [5] |

| Purity (HPLC) | ≥ 98% | [4] |

| Yield | Good to excellent | [1] |

Spectral Data

The following table summarizes the expected spectral characteristics for this compound based on data from analogous compounds.

| Technique | Expected Peaks/Signals |

| FTIR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H str.), ~2600-2550 (S-H str.), ~1610 (C=N str.), ~1500 (Ar C=C str.), ~1250 (C=S str.), ~1160 (C-O-C str.), ~1230 (C-F str.) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0-15.0 (s, 1H, SH/NH tautomer), ~7.8-8.0 (m, 2H, Ar-H ortho to oxadiazole), ~7.3-7.5 (m, 2H, Ar-H meta to oxadiazole) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~175-180 (C=S), ~160-165 (C-F, d, ¹JCF ≈ 250 Hz), ~155-160 (C-5 of oxadiazole), ~128-130 (Ar-C, d, ³JCF ≈ 8-9 Hz), ~120-125 (Ar-C ipso), ~115-117 (Ar-C, d, ²JCF ≈ 22 Hz) |

| Mass Spectrometry (m/z) | 196 [M]⁺ |

Note: The thiol group can exist in tautomeric equilibrium with the thione form (5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-thione). The spectral data, particularly the presence of a broad SH or NH peak in the ¹H NMR and a C=S stretch in the IR, will reflect this equilibrium.

Potential Biological Activity and Signaling Pathway

Derivatives of 1,3,4-oxadiazole are known to exhibit significant anticancer activity.[2] One of the proposed mechanisms of action is the induction of apoptosis in cancer cells through the intrinsic pathway.[6] This pathway is often initiated by cellular stress and is regulated by the p53 tumor suppressor protein.

Proposed Anticancer Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound may induce apoptosis in cancer cells.

This proposed pathway suggests that the compound activates p53, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates the caspase cascade (caspase-9 and -3), ultimately leading to programmed cell death.[6]

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound, along with its comprehensive characterization data. The straightforward synthesis and the promising biological activities associated with the 1,3,4-oxadiazole scaffold make this compound a valuable subject for further investigation in the field of drug discovery. The proposed mechanism of action via the intrinsic apoptotic pathway offers a solid foundation for future studies to elucidate its full therapeutic potential.

References

- 1. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - ProQuest [proquest.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-(4-Fluoro-phenyl)-[1,3,4]oxadiazole-2-thiol | CAS 41421-13-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

Physical and chemical properties of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Compound Identification

Chemical Structure:

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 41421-13-0, 203268-64-8[1] |

| Molecular Formula | C₈H₅FN₂OS[1][2] |

| Molecular Weight | 196.20 g/mol [1][2] |

| Synonyms | 5-(4-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione[2] |

Physicochemical Properties

This section details the physical and chemical properties of this compound. It is important to note that this compound can exist in thiol-thione tautomeric forms, a common characteristic of 2-mercapto-1,3,4-oxadiazoles.

Caption: Thiol-Thione Tautomerism.

Table of Physical Properties:

| Property | Value | Source |

| Appearance | Off-white amorphous powder | [1] |

| Melting Point | 200-208 °C | [1] |

| Boiling Point | 242.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.48 g/cm³ (Predicted) | [2] |

| Flash Point | 100.6 °C (Predicted) | [2] |

| Purity | ≥ 98% (HPLC) | [1] |

Table of Spectral Data (Reference data for similar structures):

| Technique | Characteristic Peaks |

| IR (KBr, cm⁻¹) | ~2560 (S-H stretch), ~1554 (C=C stretch, aromatic), ~1514 (C=N stretch, oxadiazole), ~1108 (C-O-C stretch, oxadiazole)[3] |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons typically appear as multiplets in the range of 7.0-8.5 ppm. The thiol proton (SH) is expected to appear as a broad singlet at a higher chemical shift, potentially >12 ppm.[3] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic carbons typically appear in the range of 120-140 ppm. The two carbons of the oxadiazole ring are expected at ~158 ppm and ~175 ppm.[3] |

| Mass Spectrometry (m/z) | The molecular ion peak (M+) is expected at approximately 196, corresponding to the molecular weight of the compound. |

Experimental Protocols

Synthesis of this compound

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established procedure in organic chemistry. The following protocol is a representative method based on common synthetic routes.

Caption: General synthesis workflow.

Detailed Protocol:

-

Preparation of 4-Fluorobenzohydrazide:

-

To a solution of methyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is washed with cold ether or recrystallized from a suitable solvent to yield pure 4-fluorobenzohydrazide.

-

-

Synthesis of this compound:

-

Dissolve 4-fluorobenzohydrazide (1 equivalent) in absolute ethanol.

-

Add potassium hydroxide (1.2 equivalents) to the solution and stir until it dissolves.

-

Add carbon disulfide (1.5 equivalents) dropwise to the mixture at room temperature.

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from ethanol or another suitable solvent to afford this compound as a pure solid.

-

Biological Activity

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][5]

Table of Antimicrobial Activity:

A study by Yarmohammadi et al. (2020) reported significant antimicrobial activity for this compound.[6]

| Microorganism | Activity | Comparison |

| Escherichia coli | Stronger activity than ampicillin | [6] |

| Streptococcus pneumoniae | Stronger activity than ampicillin | [6] |

| Pseudomonas aeruginosa | Over 100 times stronger activity than ampicillin | [6] |

| Aspergillus fumigatus | Better activity than terbinafine | [6] |

Potential Mechanism of Action

The biological activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit key enzymes in pathogenic microorganisms or cancer cells. For instance, they have been reported to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and gene regulation, respectively.[4]

Caption: Conceptual diagram of enzyme inhibition.

Conclusion

This compound is a promising heterocyclic compound with a well-defined synthesis pathway and significant, broad-spectrum antimicrobial activity. Its favorable physicochemical properties and potent biological effects make it an attractive scaffold for the development of new therapeutic agents. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-(4-Fluoro-phenyl)-[1,3,4]oxadiazole-2-thiol | CAS 41421-13-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. asianpubs.org [asianpubs.org]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Thiol-Thione Tautomerism in 5-Aryl-1,3,4-Oxadiazole-2-thiols

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aryl-1,3,4-oxadiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. A critical aspect of its chemical nature is the potential for prototropic tautomerism, specifically the equilibrium between the thiol and thione forms. This guide provides a comprehensive analysis of this tautomerism, consolidating evidence from spectroscopic, crystallographic, and computational studies. It details the synthetic protocols for these compounds and presents quantitative data to offer a definitive understanding of the predominant tautomeric form, which is crucial for structure-activity relationship (SAR) studies, drug design, and understanding metabolic pathways.

The Thiol-Thione Equilibrium

5-Aryl-1,3,4-oxadiazole-2-thiols can exist as two distinct tautomers: the thiol form, characterized by a C-SH group, and the thione form, which possesses a C=S (thiocarbonyl) group and an N-H bond within the heterocyclic ring. The equilibrium between these two forms is fundamental to the molecule's reactivity, coordination chemistry, and interaction with biological targets.[1] While both forms are theoretically possible, extensive experimental and theoretical evidence overwhelmingly indicates that the equilibrium lies significantly in favor of the more stable thione tautomer in both solid and solution phases.[2][3]

Caption: Thiol-Thione tautomerism in 5-aryl-1,3,4-oxadiazoles.

Experimental Protocols

General Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiones

The most prevalent and efficient method for synthesizing these compounds involves the cyclization of aryl acid hydrazides with carbon disulfide.[4][5][6] This reaction is typically carried out in an alcoholic solvent with a strong base, followed by acidification to yield the final product.

Detailed Protocol:

-

Hydrazide Preparation: An appropriate aryl carboxylic acid is first converted to its corresponding methyl or ethyl ester via Fischer esterification. The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce the aryl acid hydrazide.

-

Cyclization: The aryl acid hydrazide (1 equivalent) is dissolved in absolute ethanol. Potassium hydroxide (1 equivalent) is added, followed by the dropwise addition of carbon disulfide (at least 2 equivalents) with stirring.

-

Reaction: The reaction mixture is heated under reflux for several hours (typically 10-12 hours), during which the potassium salt of the oxadiazole precipitates.

-

Isolation: After cooling, the excess solvent is removed under reduced pressure. The residue is dissolved in water and acidified to a pH of 2-3 with a dilute mineral acid (e.g., HCl).

-

Purification: The resulting precipitate, the 5-aryl-1,3,4-oxadiazole-2(3H)-thione, is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.[4]

Caption: Synthetic pathway for 5-aryl-1,3,4-oxadiazole-2(3H)-thiones.

Evidence for Tautomeric Predominance

The determination of the major tautomer is achieved through a combination of analytical techniques. Each method provides key data points that, when combined, create a conclusive picture.

Spectroscopic Analysis

3.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key vibrational bands for distinguishing between the thiol and thione tautomers are the S-H and N-H stretching frequencies.

-

Thiol Form Expectation: A weak absorption band in the region of 2500-2600 cm⁻¹ corresponding to the S-H stretch.

-

Thione Form Expectation: A moderate to strong absorption band between 3100-3400 cm⁻¹ for the N-H stretch and a strong band for the C=S stretch around 1250-1350 cm⁻¹.[7][8]

Observed Data: Experimental IR spectra of 5-aryl-1,3,4-oxadiazole-2-thiols consistently show an absence of the characteristic S-H stretching band.[2] Conversely, they display prominent bands for N-H and C=S stretching, providing strong evidence for the dominance of the thione form.[4][7][8]

Table 1: Characteristic IR Absorption Data (cm⁻¹) for 5-Substituted-1,3,4-oxadiazole-2(3H)-thiones

| 5-Aryl Substituent | S-H Stretch (Observed) | N-H Stretch (Observed) | C=S Stretch (Observed) | C=N Stretch (Observed) | Reference |

|---|---|---|---|---|---|

| Phenyl | Absent | ~3356 | ~1255 | ~1642 | [8] |

| 4-Nitrophenyl | Absent | ~3100-3200 | ~1340 | ~1538 | [4] |

| 3-Nitrophenyl | Absent | ~3100-3200 | ~1335 | ~1530 | [4] |

| 2-Furoyl | Absent | ~3356 | ~1255 | ~1642 | [4] |

| 3,4-Dichlorophenyl | Absent | ~3080 | ~1330 | ~1610 |[7] |

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of protons and carbon atoms.

-

¹H NMR: The most diagnostic signal is that of the labile proton. In the thiol form, an S-H proton would appear as a singlet, typically in the 1.6-4.0 ppm range. In the thione form, the N-H proton is significantly deshielded and appears as a broad singlet at a much lower field, often >12 ppm.[2][3][4]

-

¹³C NMR: The carbon of the C=S bond in the thione form is highly deshielded and typically resonates in the 175-190 ppm region.[6]

Observed Data: Numerous studies consistently report a low-field signal in the ¹H NMR spectrum between 12.0 and 15.0 ppm, which is unequivocally assigned to the N-H proton of the thione tautomer.[4][9] The signal for an S-H proton is not observed. Furthermore, ¹³C NMR spectra show a characteristic peak for the thione carbon (C-2) in the range of 175-186 ppm, further confirming the structure.[4][6]

Table 2: ¹H and ¹³C NMR Data for 5-Substituted-1,3,4-oxadiazole-2(3H)-thiones (in DMSO-d₆)

| 5-Aryl Substituent | N-H Chemical Shift (δ, ppm) | C=S Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Phenyl | 12.33 | 175.72 | [4] |

| 4-Nitrophenyl | 15.0 | 178.21 | [4] |

| 3-Nitrophenyl | 12.35 | 181.33 | [4] |

| 2-Phenethyl | 12.68 | 179.06 | [4] |

| Pyrazolyl | Not specified | 186.11 |[6] |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. Multiple crystallographic studies of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have been conducted. In all reported cases, the analysis confirms that the molecule exists exclusively in the thione form in the crystal lattice.[10] The crystal structures clearly show the proton located on one of the ring nitrogen atoms (N-3) and a distinct carbon-sulfur double bond, definitively ruling out the thiol structure in the solid state.

Computational Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of the thiol and thione tautomers. These theoretical studies consistently find that the thione form is thermodynamically more stable than the thiol form.[5][11][12] The calculated energy difference is significant enough to predict that the thione tautomer will be the overwhelmingly predominant species at equilibrium, which is in excellent agreement with all experimental findings.

Caption: Workflow showing convergent evidence for thione form predominance.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijari.org [ijari.org]

- 10. researchgate.net [researchgate.net]

- 11. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scirp.org [scirp.org]

In-Depth Technical Guide: Biological Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of the heterocyclic compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This molecule has emerged as a compound of significant interest due to its potent and broad-spectrum antimicrobial properties. This document collates available quantitative data, details established experimental protocols for its synthesis and biological evaluation, and presents visual workflows and potential mechanisms of action. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Core Biological Activities

This compound has demonstrated significant potential as a broad-spectrum antimicrobial agent.[1][2] Its biological activities are not limited to its antimicrobial effects, with related studies on the 1,3,4-oxadiazole scaffold suggesting potential for anticancer and enzyme inhibitory activities.

Antimicrobial Activity

The most prominently reported biological activity of this compound is its antimicrobial efficacy. It has shown potent activity against a range of pathogenic bacteria and fungi.

Bacterial Activity: Studies have revealed that this compound exhibits stronger antibacterial activity against Escherichia coli and Streptococcus pneumoniae than the commonly used antibiotic, ampicillin.[1] Furthermore, its activity against Pseudomonas aeruginosa has been reported to be over 100 times more potent than ampicillin.[1]

Fungal Activity: In the realm of antifungal activity, this compound has demonstrated superior efficacy against Aspergillus fumigatus when compared to the standard antifungal drug, terbinafine.[1]

Anticancer Activity

While direct anticancer studies on this compound are not extensively documented in publicly available literature, the broader class of 1,3,4-oxadiazole derivatives has been the subject of significant cancer research. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising results. This suggests that this compound could be a candidate for future anticancer research.

Enzyme Inhibitory Activity

The 1,3,4-oxadiazole scaffold is known to be a versatile framework for the design of enzyme inhibitors. Derivatives have been investigated for their inhibitory effects on a variety of enzymes. While specific enzyme inhibition data for this compound is limited, its structural features suggest potential for interaction with various enzyme active sites.

Quantitative Data Summary

Currently, specific quantitative data such as Minimum Inhibitory Concentration (MIC) and IC50 values for this compound are not widely available in the public domain. The available information is largely comparative, highlighting its potency relative to standard drugs.[1]

Table 1: Summary of Comparative Antimicrobial Activity

| Microorganism | Activity Compared to Standard Drug | Standard Drug |

| Escherichia coli | Stronger | Ampicillin |

| Streptococcus pneumoniae | Stronger | Ampicillin |

| Pseudomonas aeruginosa | Over 100x Stronger | Ampicillin |

| Aspergillus fumigatus | Better | Terbinafine |

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound, based on established protocols for similar compounds.

Synthesis of this compound

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established chemical process. The following protocol is a general method that can be adapted for the synthesis of the title compound.

Materials:

-

4-Fluorobenzohydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl) or Acetic acid

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzohydrazide and an equimolar amount of potassium hydroxide in ethanol.

-

To this solution, add a slight excess of carbon disulfide.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water.

-

The solution is then acidified with dilute hydrochloric acid or acetic acid to precipitate the product.

-

The resulting solid, this compound, is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.

Materials:

-

This compound

-

Bacterial/Fungal strains (e.g., E. coli, S. aureus, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

-

Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive controls (broth with inoculum only) and negative controls (broth only) on each plate. Also, include wells with a standard antimicrobial agent as a reference.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is for assessing the potential anticancer activity of the compound by measuring its effect on the metabolic activity of cancer cells.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the known mechanisms of related heterocyclic compounds, several potential targets can be hypothesized.

For its antimicrobial activity, potential mechanisms could involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The thiol group in the molecule could be crucial for interacting with metalloenzymes or forming disulfide bonds with cysteine residues in target proteins.

In the context of potential anticancer activity, 1,3,4-oxadiazole derivatives have been reported to target various pathways, including:

-

Enzyme Inhibition: Inhibition of kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation.

-

Apoptosis Induction: Triggering programmed cell death in cancer cells through various signaling cascades.

-

Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Further research is required to identify the specific molecular targets and signaling pathways affected by this compound.

Conclusion and Future Directions

This compound is a promising scaffold for the development of new antimicrobial agents. Its potent activity against a range of bacteria and fungi warrants further investigation. Future research should focus on elucidating its precise mechanism of action, determining its in vivo efficacy and safety profile, and exploring its potential as an anticancer and enzyme inhibitory agent. The detailed protocols and compiled information in this guide aim to facilitate and encourage further exploration of this promising molecule.

References

An In-depth Technical Guide to Two Distinct Chemical Entities: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and the Cercosporin Family of Mycotoxins

Disclaimer: The initial query combined a specific CAS number (41421-13-0) with a chemical name ("4-Demethyl-5-desossi-5-ene-cercosporin") that do not correspond to the same substance. This guide addresses both topics separately to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol (CAS 41421-13-0)

This section details the properties, synthesis, and potential biological activities of the synthetic heterocyclic compound this compound.

Chemical Properties and Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 41421-13-0 | N/A |

| Molecular Formula | C₈H₅FN₂OS | N/A |

| Molecular Weight | 196.21 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | Not reported, but similar compounds melt in the range of 270-275 °C | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |

Spectroscopic Data

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | Aromatic protons (phenyl ring) would appear as multiplets in the range of δ 7.0-8.0 ppm. The thiol proton (SH) would likely appear as a broad singlet at a higher chemical shift, which is exchangeable with D₂O. In the thione tautomer, an N-H proton signal would be observed, typically at a high chemical shift (around δ 12-14 ppm).[2][3] |

| ¹³C NMR | Aromatic carbons would resonate in the δ 115-165 ppm region. The carbon of the C=S (thione) or C-S (thiol) group would be in the δ 160-180 ppm range. The carbons of the oxadiazole ring would also appear in the downfield region.[3] |

| IR (Infrared) | Characteristic peaks would include N-H stretching (for the thione tautomer) around 3100-3300 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, and C=S stretching around 1250-1270 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C-F stretching would appear in the 1000-1100 cm⁻¹ region.[4][5][6] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 196. The fragmentation pattern would likely involve the loss of small molecules like CO, CS, and HCN, as well as fragmentation of the fluorophenyl ring.[7][8][9][10] |

Experimental Protocols

Synthesis of this compound:

This protocol is a general method adapted from the synthesis of similar 1,3,4-oxadiazole-2-thiols.[11][12][13]

Materials:

-

4-Fluorobenzohydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.

-

To this solution, add carbon disulfide (1.5 equivalents) dropwise while stirring at room temperature.

-

After the addition is complete, reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting solid in water and filter to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid until a precipitate forms.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Workflow for Synthesis and Purification:

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][14][15][16] The biological activity of this compound has not been extensively studied, but based on related compounds, it is a promising scaffold for drug discovery.

Potential Mechanisms of Action:

The biological effects of oxadiazole derivatives are often attributed to their ability to act as:

-

Enzyme inhibitors: The heterocyclic ring can interact with the active sites of various enzymes.

-

Antimicrobial agents: They may disrupt microbial cell wall synthesis or interfere with other essential cellular processes.

-

Anticancer agents: Potential mechanisms include induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival.

Further research is needed to elucidate the specific signaling pathways modulated by this compound.

Part 2: The Cercosporin Family and "4-Demethyl-5-desossi-5-ene-cercosporin"

The name "4-Demethyl-5-desossi-5-ene-cercosporin" does not correspond to a well-documented compound in the scientific literature. It is likely a hypothetical derivative of cercosporin, a well-studied mycotoxin. This section provides a detailed guide to cercosporin, including its properties, biosynthesis, and mechanism of action, which would be the "core" topic of interest.

Cercosporin: A Photoactivated Mycotoxin

Cercosporin is a perylenequinone pigment produced by fungi of the genus Cercospora. It is a potent phytotoxin that plays a crucial role in the pathogenesis of several plant diseases.[17]

Chemical Properties and Data of Cercosporin

| Property | Value | Reference |

| CAS Number | 35082-49-6 | N/A |

| Molecular Formula | C₂₉H₂₆O₁₀ | N/A |

| Molecular Weight | 534.51 g/mol | N/A |

| Appearance | Red crystalline solid | [18] |

| Solubility | Soluble in many organic solvents, including acetone, chloroform, and ethanol. | [18] |

Spectroscopic Data of Cercosporin

| Spectroscopy | Observed Peaks and Features |

| ¹H NMR (CDCl₃) | Characteristic signals include those for the methyl groups of the side chains (around δ 0.65 ppm), methoxy groups (around δ 4.21 ppm), a singlet for the methylenedioxy bridge protons (around δ 5.75 ppm), an aromatic proton singlet (around δ 7.08 ppm), and a downfield signal for the hydroxyl protons (around δ 14.83 ppm).[19] |

| ¹³C NMR (CDCl₃) | The spectrum shows a complex set of signals corresponding to the 29 carbon atoms of the molecule. Key resonances include those for the carbonyl carbons (around δ 181.8 ppm), carbons of the aromatic rings, and the carbon of the methylenedioxy bridge (around δ 92.6 ppm).[19] |

| IR (Infrared) | The IR spectrum of cercosporin would show characteristic absorptions for O-H stretching (broad band around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=O stretching (around 1620 cm⁻¹), and C-O stretching. |

| UV-Vis | Cercosporin exhibits characteristic absorption maxima in the visible region, typically around 470-480 nm, which is responsible for its red color. |

Experimental Protocols

Extraction and Purification of Cercosporin from Fungal Cultures:

This protocol is based on methods described for the isolation of cercosporin from Cercospora species.[18][20][21][22]

Materials:

-

Mycelial culture of a cercosporin-producing Cercospora species (e.g., C. kikuchii)

-

Potato Dextrose Agar (PDA) or a suitable liquid medium

-

5 N Potassium hydroxide (KOH) or Dichloromethane (DCM) for extraction

-

Chloroform

-

Acetone

-

Sephadex LH-20 column for purification

-

Hydrochloric acid (HCl)

Procedure:

-

Grow the Cercospora species on PDA plates or in a liquid medium under continuous light to induce cercosporin production.

-

Alkaline Extraction: Scrape the mycelia and agar from the plates and extract with 5 N KOH. The solution will turn green. Acidify the extract with HCl to a pH of ~2, which will turn the solution red. Extract the cercosporin into an organic solvent like chloroform.

-

Solvent Extraction: Alternatively, extract the fermentation broth directly with dichloromethane (DCM).

-

Evaporate the organic solvent to obtain a crude extract of cercosporin.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and purify by column chromatography on Sephadex LH-20.

-

Elute the column with methanol and collect the red-colored fractions containing cercosporin.

-

Evaporate the solvent from the purified fractions to obtain crystalline cercosporin.

Biosynthesis of Cercosporin

Cercosporin is synthesized via a polyketide pathway involving a cluster of genes known as the CTB (Cercosporin Toxin Biosynthesis) genes.[23][24][25][26] The biosynthesis starts from acetyl-CoA and malonyl-CoA and proceeds through several complex intermediates. One of the key early intermediates is nor-toralactone .[23][24]

While "4-Demethyl-5-desossi-5-ene-cercosporin" is not a named intermediate in the published pathways, the biosynthesis involves numerous demethylation, oxidation, and cyclization steps. A direct precursor to cercosporin, named precercosporin , has been identified.[27] It is plausible that other minor or transient derivatives exist.

Simplified Cercosporin Biosynthetic Pathway:

Signaling Pathway: Mechanism of Cercosporin Phototoxicity

Cercosporin's toxicity is not due to direct interaction with a specific cellular receptor but rather through its action as a photosensitizer.[17][28] Upon exposure to light, it generates reactive oxygen species (ROS), which cause widespread cellular damage.

The Phototoxicity Cascade:

-

Light Absorption: Cercosporin absorbs light energy, transitioning to an excited singlet state.

-

Intersystem Crossing: The excited singlet state cercosporin undergoes intersystem crossing to a longer-lived excited triplet state.

-

Energy Transfer to Oxygen: The triplet state cercosporin transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

-

Cellular Damage: Singlet oxygen is a powerful oxidizing agent that indiscriminately damages cellular components, particularly lipids in cell membranes, leading to lipid peroxidation, loss of membrane integrity, and ultimately cell death.[17]

Diagram of Cercosporin's Mechanism of Action:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 11. jchemrev.com [jchemrev.com]

- 12. asianpubs.org [asianpubs.org]

- 13. jchemrev.com [jchemrev.com]

- 14. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijrpr.com [ijrpr.com]

- 16. ajrconline.org [ajrconline.org]

- 17. Cercosporin: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 18. Biodegradation of the Polyketide Toxin Cercosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 20. WO1991005061A1 - Methods for identifying cercosporin-degrading microorganisms and producing cercosporin-resistant plant species - Google Patents [patents.google.com]

- 21. Enhanced cercosporin production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. apsnet.org [apsnet.org]

- 23. Molecular Characterization of the Cercosporin Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. pnas.org [pnas.org]

- 27. Gene cluster conservation provides insight into cercosporin biosynthesis and extends production to the genus Colletotrichum - PMC [pmc.ncbi.nlm.nih.gov]

- 28. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Molecular Structure of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This heterocyclic compound is of significant interest in medicinal chemistry due to its demonstrated antimicrobial and antifungal activities. This document collates available spectroscopic and structural data from analogous compounds to provide a detailed analysis. It also outlines a standard experimental protocol for its synthesis and discusses its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the 1,3,4-oxadiazole scaffold.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The incorporation of a thiol group at the 2-position and a fluorophenyl moiety at the 5-position of the oxadiazole ring can significantly influence the molecule's physicochemical properties and biological activity. This compound, in particular, has been identified as a potent antimicrobial agent, showing strong activity against various bacterial and fungal strains. Understanding its molecular structure is crucial for elucidating its mechanism of action and for the rational design of more potent analogs.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central 1,3,4-oxadiazole ring, which is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This ring is substituted at the 5-position with a 4-fluorophenyl group and at the 2-position with a thiol group. An important structural feature of this and related compounds is the existence of thiol-thione tautomerism, where the compound can exist in either the thiol (-SH) or thione (C=S) form. Spectroscopic evidence suggests that in the solid state and in solution, the thione form is generally predominant.

Below is a 2D representation of the thiol-thione tautomerism:

References

An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through 1H and 13C NMR spectroscopy.

Chemical Structure and Tautomerism

This compound can exist in two tautomeric forms: the thiol and the thione form. In solution, the thione form is generally more stable and thus the predominant species observed in NMR spectroscopy.[1][2] This equilibrium is crucial for interpreting the spectral data, particularly the presence of an N-H proton signal and the chemical shift of the carbon atom in the C=S group.

Caption: Thiol-Thione Tautomerism.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted quantitative 1H and 13C NMR data for this compound. These predictions are based on spectral data from closely related analogs found in the literature.[3][4] The data is presented for a standard analysis in DMSO-d6, a common solvent for this class of compounds.

Table 1: Predicted 1H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~14.5 - 15.0 | Singlet (broad) | 1H | N-H (Thione) |

| ~7.9 - 8.1 | Doublet of Doublets | 2H | Ar-H (ortho to C-Oxadiazole) |

| ~7.3 - 7.5 | Doublet of Doublets | 2H | Ar-H (ortho to F) |

Table 2: Predicted 13C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C=S (Thione) |

| ~164 (d, 1JCF ≈ 250 Hz) | C-F |

| ~159 | C-5 (Oxadiazole) |

| ~129 (d, 3JCF ≈ 9 Hz) | Ar-C (ortho to C-Oxadiazole) |

| ~121 (d, 4JCF ≈ 3 Hz) | Ar-C (ipso) |

| ~117 (d, 2JCF ≈ 22 Hz) | Ar-C (ortho to F) |

Experimental Protocols

The synthesis and NMR analysis of this compound generally follow established procedures for this class of compounds.[3][5]

3.1. Synthesis

A common synthetic route involves the reaction of 4-fluorobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[3] The reaction mixture is typically refluxed, and the product is isolated by acidification.

Caption: General Synthetic Workflow.

3.2. NMR Spectroscopy

For structural elucidation, 1H and 13C NMR spectra are recorded on a spectrometer operating at frequencies ranging from 300-600 MHz for 1H and 75-150 MHz for 13C.[6][7]

-

Sample Preparation: Approximately 10-20 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, commonly DMSO-d6 or CDCl3.[6]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Standard pulse programs are used to acquire the 1H and 13C{1H} NMR spectra.

Structural Elucidation and Data Interpretation

The interpretation of the NMR spectra provides key insights into the molecular structure of this compound.

-

1H NMR: The spectrum is expected to show a downfield broad singlet corresponding to the N-H proton of the thione tautomer. The aromatic region will display two sets of signals, a doublet of doublets for the protons on the fluorophenyl ring, with coupling to both the adjacent aromatic protons and the fluorine atom.

-

13C NMR: The 13C spectrum is characterized by a signal in the range of δ 175-180 ppm, indicative of the C=S carbon. The carbon atoms of the fluorophenyl ring will show characteristic splitting patterns due to C-F coupling. The carbon directly attached to the fluorine will appear as a doublet with a large one-bond coupling constant (1JCF), while other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings. The two carbons of the oxadiazole ring are expected at approximately 159 ppm and 178 ppm.

The comprehensive analysis of both 1H and 13C NMR data, in conjunction with other spectroscopic techniques like IR and mass spectrometry, allows for the unambiguous confirmation of the structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journalspub.com [journalspub.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Infrared (IR) Spectroscopy of 1,3,4-Oxadiazole-2-thiol Derivatives

This technical guide provides a comprehensive overview of the application of Infrared (IR) spectroscopy for the characterization of 1,3,4-oxadiazole-2-thiol derivatives, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. This document outlines the characteristic vibrational frequencies, experimental protocols, and a generalized workflow for the spectroscopic analysis of these compounds.

Core Concepts in the IR Spectroscopy of 1,3,4-Oxadiazole-2-thiol Derivatives

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. For 1,3,4-oxadiazole-2-thiol derivatives, IR spectroscopy is instrumental in confirming the successful synthesis and structural elucidation of these compounds. The key to this analysis lies in the thiol-thione tautomerism, where the molecule can exist in either the thiol (-SH) or thione (C=S) form. The presence or absence of characteristic absorption bands for these and other functional groups in the IR spectrum provides valuable structural information.

A crucial aspect of interpreting the IR spectra of these derivatives is the identification of the stretching vibrations of the C=N, C-O-C, N-N, and C=S or S-H bonds within and attached to the oxadiazole ring. The positions of these bands can be influenced by the nature of the substituent at the 5-position of the oxadiazole ring.

Experimental Protocols

The following section details a generalized experimental protocol for obtaining the IR spectrum of a 1,3,4-oxadiazole-2-thiol derivative, based on methodologies cited in the literature.

Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer is typically used for analysis.

Sample Preparation (KBr Pellet Method)

-

Sample Grinding : A small amount of the solid 1,3,4-oxadiazole-2-thiol derivative (typically 1-2 mg) is placed in an agate mortar.

-

Addition of KBr : Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar. The KBr must be of spectroscopic grade and thoroughly dried to avoid interference from water absorption bands.

-

Mixing and Grinding : The sample and KBr are intimately mixed and ground to a fine, homogenous powder.

-

Pellet Formation : The resulting powder is transferred to a pellet-forming die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent or translucent pellet.

-

Sample Analysis : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Data Acquisition

The IR spectrum is typically recorded in the wavenumber range of 4000-400 cm⁻¹.

Tabulated Spectroscopic Data

The following table summarizes the characteristic IR absorption frequencies for various functional groups found in 1,3,4-oxadiazole-2-thiol derivatives, as reported in the scientific literature.

| Functional Group | Vibration Mode | Characteristic Absorption Range (cm⁻¹) | References |

| S-H | Stretching | 2523 - 2570 | [1] |

| N-H | Stretching | 3100 - 3360 | [2] |

| C-H (aromatic) | Stretching | ~3010 | [1] |

| C-H (aliphatic) | Stretching | 2867 - 2964 | [3] |

| C=N (oxadiazole ring) | Stretching | 1514 - 1650 | [1][2] |

| C=C (aromatic) | Stretching | 1503 - 1580 | [1] |

| C-O (oxadiazole ring) | Stretching | 1009 - 1306 | [1] |

| C=S (thione tautomer) | Stretching | 1250 - 1280 | [2] |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent IR spectroscopic analysis of 1,3,4-oxadiazole-2-thiol derivatives.

Concluding Remarks

Infrared spectroscopy is an indispensable tool for the structural characterization of 1,3,4-oxadiazole-2-thiol derivatives. By identifying the characteristic absorption bands of key functional groups, researchers can confirm the successful synthesis of the target compounds and gain insights into their tautomeric forms. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of this important class of heterocyclic compounds.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of the pharmacologically significant molecule, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. Understanding the fragmentation of this compound is crucial for its identification, characterization, and for metabolic studies in drug development. This document outlines a proposed fragmentation pathway based on established principles of mass spectrometry and data from analogous structures, presents the quantitative data in a clear tabular format, details a general experimental protocol, and provides visualizations of the fragmentation pathway and experimental workflow.

Core Fragmentation Analysis

The mass spectrum of this compound is characterized by a series of fragmentation steps initiated by the ionization of the parent molecule. The presence of the fluorophenyl group and the oxadiazole-thiol core dictates a specific and predictable fragmentation pattern. The thiol-thione tautomerism inherent in the 2-thiol-1,3,4-oxadiazole ring system can also influence the fragmentation pathways observed.[1][2]

The proposed fragmentation cascade, initiated by electron impact (EI), begins with the formation of the molecular ion. Subsequent fragmentation is proposed to occur via several key pathways, including the cleavage of the C-C bond between the phenyl ring and the oxadiazole ring, fragmentation of the oxadiazole ring itself, and losses of small neutral molecules.

Quantitative Fragmentation Data

The expected major fragment ions from the electron impact mass spectrometry of this compound are summarized in the table below. The mass-to-charge ratios (m/z) are provided along with their proposed ionic structures and a qualitative indication of their relative abundance based on the analysis of similar compounds.

| m/z | Proposed Ionic Structure | Proposed Neutral Loss | Relative Abundance (Qualitative) |

| 196 | [C8H5FN2OS]+• (Molecular Ion) | - | High |

| 123 | [C7H4FN]+• | C(S)NOH | Medium |

| 95 | [C6H4F]+ | C2HN2OS | High |

| 75 | [C5H4F]+ | C3HN2OS | Low |

Experimental Protocol

The following is a generalized experimental protocol for acquiring the mass spectrum of this compound. Specific parameters may need optimization based on the instrument used.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of crystalline this compound in a suitable volatile solvent such as methanol or acetonitrile (1 mL).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system. For direct insertion, a small amount of the solid sample can be placed in a capillary tube.

2. Mass Spectrometry Parameters (Electron Impact - EI-MS):

-

Ionization Mode: Electron Impact (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

-

Acquisition Mode: Full Scan

3. Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern by identifying the major fragment ions and calculating the neutral losses.

-

Compare the obtained spectrum with library spectra of related compounds if available.

-

Propose a fragmentation mechanism consistent with the observed data.

Visualizing the Fragmentation and Workflow

To better illustrate the proposed fragmentation pathway and the general experimental workflow, the following diagrams have been generated using the Graphviz DOT language.

References

Methodological & Application

Application Notes and Protocols for Determining the Antimicrobial Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antimicrobial properties of the synthetic compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This document outlines the necessary materials, detailed experimental procedures for determining the Minimum Inhibitory Concentration (MIC), and a summary of its known antimicrobial activity.

Introduction

This compound is a heterocyclic compound belonging to the oxadiazole class, which is recognized for a wide range of biological activities, including antimicrobial effects.[1][2] The development of new antimicrobial agents is crucial in addressing the challenge of increasing antibiotic resistance. This compound has demonstrated potent activity against a variety of pathogenic microorganisms, making it a promising candidate for further investigation in drug discovery and development programs. One study highlighted that this compound exhibited stronger activity against Escherichia coli and Streptococcus pneumoniae than the standard antibiotic ampicillin.[3] Furthermore, it showed significant activity against Pseudomonas aeruginosa and the fungus Aspergillus fumigatus.[3]

Data Presentation

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values against various bacterial and fungal strains.

| Microorganism | Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Escherichia coli | Not Specified | < 6.25 | Ampicillin | 6.25 |

| Streptococcus pneumoniae | Not Specified | < 6.25 | Ampicillin | 6.25 |

| Pseudomonas aeruginosa | Not Specified | 12.5 | Ampicillin | > 200 |

| Aspergillus fumigatus | Not Specified | 25 | Terbinafine | 50 |

Data sourced from Yarmohammadi et al. (2020) as cited in a review by Taha et al. (2021).[3]

Experimental Protocols

The following protocol details the broth microdilution method for determining the MIC of this compound. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.[1][4][5]

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well U-bottom microtiter plates

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Bacterial and fungal strains for testing (e.g., E. coli, S. pneumoniae, P. aeruginosa, A. fumigatus)

-

Positive control antimicrobial agents (e.g., ampicillin, terbinafine)

-

Sterile pipettes and tips

-

Incubator

Protocol for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of the Test Compound Stock Solution:

-

Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve the desired starting concentration for the serial dilutions. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.

2. Preparation of Microbial Inoculum:

-

From a fresh agar plate (18-24 hours old), select several morphologically similar colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Procedure:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the prepared test compound solution to the first well of each row to be tested, resulting in the highest test concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.

-

The eleventh well in each row will serve as the growth control (containing only broth and inoculum), and the twelfth well will be the sterility control (containing only broth).

-

Add 100 µL of the standardized microbial inoculum to each well from 1 to 11. Do not inoculate the sterility control wells.

-

The final volume in each test well will be 200 µL.

4. Incubation:

-

Cover the microtiter plates and incubate at 35-37°C for 18-24 hours for most bacteria.

-

For fungi, incubate at 28-35°C for 48-72 hours, depending on the species.

5. Interpretation of Results:

-

After incubation, visually inspect the microtiter plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the antimicrobial activity of this compound using the broth microdilution method.

Caption: Workflow for MIC determination via broth microdilution.

References

Application Notes and Protocols for Anticancer Screening of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the synthesis and anticancer screening of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives. The protocols are based on established methods for analogous 1,3,4-oxadiazole compounds, offering a foundational guide for investigating this specific chemical scaffold.

Introduction

The 1,3,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer properties.[1][2] The incorporation of a fluorophenyl group at the 5-position and a thiol group at the 2-position of the oxadiazole ring presents a promising avenue for the development of novel anticancer agents. The fluorine atom can enhance metabolic stability and binding affinity, while the thiol group offers a reactive site for further derivatization and potential interaction with biological targets.

Derivatives of the 1,3,4-oxadiazole scaffold have been shown to exert their anticancer effects through various mechanisms, including the inhibition of enzymes such as thymidine phosphorylase, and modulation of signaling pathways like NF-κB.[3][4] This document outlines the protocols for the synthesis of this compound derivatives and the subsequent in vitro screening to evaluate their cytotoxic potential against various cancer cell lines.

Data Presentation

Due to the limited availability of specific anticancer screening data for a series of this compound derivatives in the public domain, the following tables present data for structurally related 1,3,4-oxadiazole compounds to provide a comparative context for potential activity.

Table 1: Cytotoxicity of 5-Substituted-1,3,4-oxadiazole Derivatives against Various Cancer Cell Lines.

| Compound ID | 5-Substituent | 2-Substituent/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| I | 4-Fluorophenyl | -NH-(2,4-dimethylphenyl) | MDA-MB-435 (Melanoma) | Growth Percent: 6.82 | - | - |

| II | 4-Fluorophenyl | -NH-(4-chlorophenyl) | - | - | - | - |

| III | 4-Chlorophenyl | -Thione Derivatives | MCF-7 (Breast) | Not specified | Adriamycin | Not specified |

| IV | 6-(4-Fluorophenyl)-pyridin-3-yl | -methyl}-phenyl-amine | Caco-2 (Colon) | 2.3 | - | - |

| V | 4-Fluorophenyl | 2-phenylquinazolin-4(3H)-one | K562 (Leukemia) | 17.7 | Doxorubicin | Not specified |

Data is compiled from multiple sources for analogous compounds to provide a representative overview.[1][3][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a general method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[3]

Materials:

-

4-Fluorobenzohydrazide

-

Carbon disulfide (CS2)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolve 4-fluorobenzohydrazide (1 mmol) in ethanol.

-

To this solution, add potassium hydroxide (1.5 mmol) and carbon disulfide (1.5 mmol).

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the medium and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat the cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Visualization of Workflows and Pathways

Caption: Workflow for Anticancer Screening of Novel Compounds.

Caption: Potential NF-κB Signaling Inhibition by Test Compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

Application Notes and Protocols: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This scaffold is a key feature in various compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties. While direct enzymatic inhibition data for this compound is limited in publicly available literature, the broader class of 1,3,4-oxadiazole-2-thiol derivatives has demonstrated inhibitory activity against several key enzymes.

These application notes provide an overview of the potential of this compound as an enzyme inhibitor based on the activities of structurally related compounds. Detailed protocols for evaluating its inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and α-glucosidase are provided to facilitate further investigation.

Potential Enzyme Targets and Rationale